3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
CAS No.: 339015-66-6
Cat. No.: VC4269146
Molecular Formula: C15H11ClN2O2S
Molecular Weight: 318.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339015-66-6 |
|---|---|
| Molecular Formula | C15H11ClN2O2S |
| Molecular Weight | 318.78 |
| IUPAC Name | 3-(4-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H11ClN2O2S/c1-21(19)13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
| Standard InChI Key | BQUZSLPVXJROTR-UHFFFAOYSA-N |
| SMILES | CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₅H₁₁ClN₂O₂S, with a molecular weight of 318.78 g/mol. Its IUPAC name is 3-(4-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole, and it adopts a planar heterocyclic structure stabilized by π-conjugation. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 339015-66-6 |
| SMILES | CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
| InChI Key | BQUZSLPVXJROTR-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
The sulfoxide group (-S(=O)-) introduces polarity, enhancing solubility in polar aprotic solvents, while the chlorophenyl moiety contributes to lipophilicity, influencing membrane permeability .
Structural Analysis
X-ray crystallography of analogous oxadiazoles reveals bond lengths of ~1.28 Å for N-O and ~1.33 Å for C-N within the oxadiazole ring, consistent with delocalized electron density . The dihedral angle between the oxadiazole core and the 2-(methylsulfinyl)phenyl group is approximately 45°, optimizing steric interactions while maintaining conjugation .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a two-step protocol:
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Cyclocondensation: A nitrile oxide (generated in situ from 4-chlorobenzaldehyde oxime) reacts with 2-(methylsulfinyl)benzoyl chloride under microwave irradiation (80°C, 30 min) to form the oxadiazole ring .
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Oxidation: The methylthio (-SMe) intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) to yield the sulfoxide derivative .
Yield: 65–72% after purification via column chromatography (hexane/ethyl acetate, 7:3) .
Analytical Characterization
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FT-IR: Peaks at 1615 cm⁻¹ (C=N), 1150 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.63 (m, 4H, Ar-H), 3.12 (s, 3H, S(O)CH₃).
Pharmacological Activities
Antimicrobial Effects
Against Staphylococcus aureus (Gram-positive):
| Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant | 32 |
| ATCC 25923 | 16 |
The chlorophenyl group disrupts cell wall synthesis, while the sulfoxide enhances membrane penetration .
Structure-Activity Relationships (SAR)
Key substituent effects include:
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4-Chlorophenyl: Electron-withdrawing Cl improves binding to hydrophobic pockets (e.g., in GSK-3β) .
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2-(Methylsulfinyl)phenyl: Sulfoxide’s polarity and hydrogen-bonding capacity critical for kinase inhibition .
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Oxadiazole core: Rigidity and π-stacking ability essential for intercalation into DNA (∆Tm = 4.2°C with CT-DNA) .
Analog Comparison:
| Derivative | IC₅₀ (GSK-3β, µM) |
|---|---|
| Methylsulfonyl variant | 1.4 |
| Methylthio variant | 18.9 |
Sulfoxide derivatives exhibit superior activity due to enhanced hydrogen bonding .
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